molecular formula C15H17NO2Si B11852381 9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one

9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one

Cat. No.: B11852381
M. Wt: 271.39 g/mol
InChI Key: HBALCDVRYIFSKK-UHFFFAOYSA-N
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Description

9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one is a heterocyclic compound that belongs to the furoquinoline family This compound is characterized by a fused ring system that includes a furan ring and a quinoline ring The presence of a trimethylsilyl group and a methyl group further distinguishes its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable quinoline derivative, the introduction of the furan ring can be achieved through cyclization reactions involving reagents like trimethylsilyl chloride and methyl iodide. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt viral replication. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methoxy-6-methylfuro[2,3-b]quinoline
  • 7-Methoxy-6-prenylfuro[2,3-b]quinoline
  • Furo[2,3-b]quinoline-4,5,8(9H)-trione

Uniqueness

Compared to similar compounds, 9-Methyl-2-(trimethylsilyl)furo[2,3-b]quinolin-4(9H)-one stands out due to the presence of the trimethylsilyl group, which can influence its reactivity and biological activity. This structural feature may enhance its stability and facilitate its interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17NO2Si

Molecular Weight

271.39 g/mol

IUPAC Name

9-methyl-2-trimethylsilylfuro[2,3-b]quinolin-4-one

InChI

InChI=1S/C15H17NO2Si/c1-16-12-8-6-5-7-10(12)14(17)11-9-13(18-15(11)16)19(2,3)4/h5-9H,1-4H3

InChI Key

HBALCDVRYIFSKK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1OC(=C3)[Si](C)(C)C

Origin of Product

United States

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